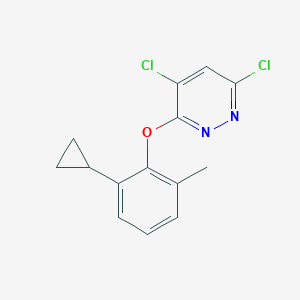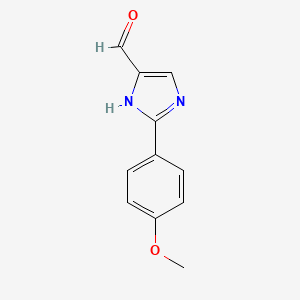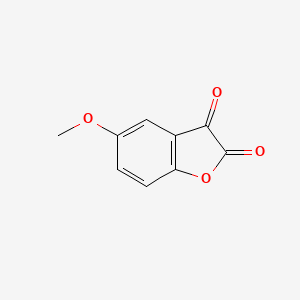![molecular formula C17H23N3O3 B13681719 N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)
N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide: is a compound that features an indole moiety, which is a significant structure in many biologically active molecules. The indole ring system is known for its presence in various natural products and pharmaceuticals, making it a crucial scaffold in medicinal chemistry. The compound also contains a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with tryptamine and Boc-protected glycine.
Coupling Reaction: The primary step involves coupling tryptamine with Boc-protected glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2- and 3-positions of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide is used as an intermediate in the synthesis of more complex molecules. Its indole moiety makes it a valuable building block in the development of new organic compounds.
Biology: The compound’s indole structure is significant in the study of biological systems, particularly in understanding the behavior of indole-containing biomolecules.
Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound can be used in the synthesis of potential therapeutic agents.
Industry: In the pharmaceutical industry, this compound can serve as a precursor for the development of drugs and other bioactive molecules.
Wirkmechanismus
The mechanism of action of N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide is largely dependent on its indole moiety. Indole derivatives are known to interact with various biological targets, including enzymes and receptors. The Boc-protecting group ensures that the amine functionality remains protected during synthetic transformations, allowing for selective reactions at other sites of the molecule.
Molecular Targets and Pathways:
Enzymes: Indole derivatives can inhibit or activate enzymes involved in metabolic pathways.
Receptors: They can bind to receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- N-(Indol-2-yl)acetamide
- N-(Indol-3-yl)acetamide
- N-(1-Methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide
Comparison:
- N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide is unique due to the presence of the Boc-protecting group, which provides stability and selectivity during chemical reactions.
- N-(Indol-2-yl)acetamide and N-(Indol-3-yl)acetamide lack the Boc group, making them more reactive but less stable.
- N-(1-Methyl-indol-3-yl)-2-(4-nitrophenyl)acetamide features additional substituents that can alter its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H23N3O3 |
|---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-11-15(21)18-9-8-12-10-19-14-7-5-4-6-13(12)14/h4-7,10,19H,8-9,11H2,1-3H3,(H,18,21)(H,20,22) |
InChI-Schlüssel |
FYCGKBYRUZVXQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)

![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)

![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)


![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)


